molecular formula C15H14ClN5 B3016098 1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105234-15-8

1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B3016098
CAS RN: 1105234-15-8
M. Wt: 299.76
InChI Key: XURYRTORENRMEZ-UHFFFAOYSA-N
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Description

This compound is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of this compound is part of a broader research aim to design and synthesize new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives . The exact synthesis process for this specific compound is not detailed in the available sources.


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine scaffold . The 1H-NMR spectra of similar compounds have shown signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Chemical Reactions Analysis

This compound is part of a series of compounds that were designed and synthesized as novel CDK2 inhibitors . The exact chemical reactions involving this specific compound are not detailed in the available sources.

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) is a promising target for cancer therapy. Researchers have designed a set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, including our compound of interest (Fig. 1). These novel CDK2 inhibitors were synthesized and evaluated for their cytotoxic activity against different cancer cell lines . Notably:

Antipromastigote Activity in Leishmaniasis

Compound 13 demonstrated potent in vitro antipromastigote activity against Leishmania parasites. Molecular simulations revealed its favorable binding pattern in the LmPTR1 pocket, characterized by lower binding free energy .

Antitumor Effects via DHFR Inhibition

Piritrexim, a related pyrido[2,3-d]pyrimidine compound, inhibited dihydrofolate reductase (DHFR) and showed promising antitumor effects in animal models .

Dual Activity Against Cancer Cells and CDK2

Compound 14 displayed dual activity against cancer cell lines and CDK2. It altered cell cycle progression and induced apoptosis in HCT cells .

Mechanism of Action

The compound is part of a series of molecules that were designed to inhibit CDK2, a target for cancer treatment . The most potent anti-proliferative compounds in this series showed significant enzymatic inhibitory activity against CDK2/cyclin A2 .

Future Directions

The future directions for this compound involve further investigations . One of the compounds in the same series displayed potent dual activity against examined cell lines and CDK2, and was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

1-(2-chloro-5-methylphenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5/c1-9-2-5-12(16)13(6-9)21-15-11(7-19-21)14(17-8-18-15)20-10-3-4-10/h2,5-8,10H,3-4H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURYRTORENRMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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